RPR103611
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Overview
Description
RPR103611 is a triterpene derivative known for its potent anti-human immunodeficiency virus (HIV) activity. This compound is derived from betulinic acid and has shown significant efficacy in blocking HIV-1 infection and fusion of CD4+ cells with cells expressing HIV-1 envelope proteins . It is particularly noted for its ability to inhibit membrane fusion mediated by the envelope proteins of CXCR4-dependent HIV-1 strains .
Preparation Methods
The synthesis of RPR103611 involves the chemical modification of betulinic acid. The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the literature. it is known that triterpene derivatives, such as this compound, are synthesized through a series of chemical reactions that modify the structure of betulinic acid to enhance its antiviral properties . Industrial production methods for this compound would likely involve large-scale synthesis using similar chemical processes, optimized for yield and purity.
Chemical Reactions Analysis
RPR103611 undergoes several types of chemical reactions, primarily focused on enhancing its antiviral activity. These reactions include:
Oxidation: Modifying the hydroxyl groups on the triterpene structure.
Reduction: Reducing specific functional groups to alter the compound’s activity.
Substitution: Introducing new functional groups to improve efficacy.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of betulinic acid with enhanced antiviral properties .
Scientific Research Applications
RPR103611 has been extensively studied for its potential in HIV therapy. Its primary application is as an HIV entry inhibitor, blocking the fusion of the virus with host cells . This compound has shown promise in treating HIV strains resistant to current drugs, making it a valuable addition to the arsenal of anti-HIV agents . Additionally, this compound has been used in research to study the structure and function of HIV envelope proteins, providing insights into the mechanisms of viral entry and fusion .
Mechanism of Action
RPR103611 exerts its effects by targeting the envelope proteins of HIV-1, specifically gp120 and gp41 . It blocks the fusion of the virus with host cells by inhibiting the membrane fusion process mediated by these proteins . The compound does not inhibit reverse transcriptase, integrase, or protease, which are other key enzymes in the HIV life cycle . Instead, it specifically interferes with the early stages of viral entry, preventing the virus from establishing infection in host cells .
Comparison with Similar Compounds
RPR103611 is similar to other triterpene derivatives, such as IC9564, which also exhibit potent anti-HIV activity . Both compounds block HIV-1 entry by inhibiting membrane fusion, and they share a similar mode of action . this compound is unique in its specific structural modifications, which may confer distinct advantages in terms of potency and resistance profiles . Other similar compounds include betulinic acid derivatives that have been modified to enhance their antiviral properties .
Properties
CAS No. |
150840-75-8 |
---|---|
Molecular Formula |
C46H78N2O6 |
Molecular Weight |
755.1 g/mol |
IUPAC Name |
(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C46H78N2O6/c1-29(2)27-33(34(49)28-39(52)53)48-38(51)15-13-11-10-12-14-26-47-41(54)46-23-18-31(30(3)4)40(46)32-16-17-36-43(7)21-20-37(50)42(5,6)35(43)19-22-45(36,9)44(32,8)24-25-46/h29,31-37,40,49-50H,3,10-28H2,1-2,4-9H3,(H,47,54)(H,48,51)(H,52,53)/t31-,32+,33-,34-,35-,36+,37-,40+,43-,44+,45+,46-/m0/s1 |
InChI Key |
SPZFCKVVHXRLAI-XOCWCZJOSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)CCCCCCCNC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C |
SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C |
Synonyms |
N'-(N-(3-hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxy-6-methylheptanoic acid RPR 103611 RPR-103611 |
Origin of Product |
United States |
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